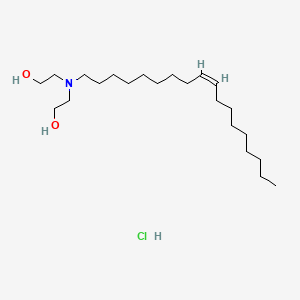
(Z)-2,2'-(Octadec-9-enylimino)bisethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is an organic compound that belongs to the class of fatty alcohol derivatives. It is characterized by the presence of a long aliphatic chain and a bisethanol group. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride typically involves the reaction of octadec-9-enylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bisethanol group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced alcohols and amines.
Substitution: Formation of substituted bisethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it valuable in various chemical formulations.
Biology
In biological research, this compound is used as a model compound to study the interactions of fatty alcohol derivatives with biological membranes. It is also used in the synthesis of biologically active molecules.
Medicine
In medicine, (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is explored for its potential therapeutic properties. It is investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry
In industrial applications, this compound is used in the formulation of personal care products, detergents, and lubricants. Its surfactant properties make it an essential ingredient in these products.
Mecanismo De Acción
The mechanism of action of (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane fluidity and permeability. This interaction is crucial for its role as a surfactant and emulsifying agent.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-Octadec-9-enylamine
- (Z)-1,1’-(Octadec-9-enylimino)dipropan-2-ol
Comparison
Compared to (Z)-Octadec-9-enylamine, (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride has additional bisethanol groups, which enhance its surfactant properties. Compared to (Z)-1,1’-(Octadec-9-enylimino)dipropan-2-ol, it has a different arrangement of hydroxyl groups, which affects its chemical reactivity and applications.
Conclusion
(Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it valuable for various scientific and industrial purposes.
Propiedades
Número CAS |
93919-96-1 |
|---|---|
Fórmula molecular |
C22H46ClNO2 |
Peso molecular |
392.1 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C22H45NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25;/h9-10,24-25H,2-8,11-22H2,1H3;1H/b10-9-; |
Clave InChI |
PYVOXDDQWISZTR-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCN(CCO)CCO.Cl |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCN(CCO)CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















